molecular formula C17H16N2O3S B8252498 4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol

4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol

Cat. No. B8252498
M. Wt: 328.4 g/mol
InChI Key: BVHZLDLRNBQWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Sensing and Metal Ion Detection

Remarkable Difference in Al3+ and Zn2+ Sensing Properties of Quinoline Based Isomers A study investigated the fluorescence sensing properties of two positional isomers, including 4-methyl-2-((quinolin-6-ylimino)methyl)phenol, for Al3+ and Zn2+ ions. Both isomers acted as dual fluorescence chemosensors with varying intensity enhancements, indicating their potential in metal ion detection. The study also explored their applicability in living cell imaging studies (Hazra et al., 2018).

Development of Fluorescent Chemosensors for Zn2+ and Al3+ Ions Two 8-aminoquinoline-based chemosensors were synthesized for the selective detection of Zn2+ and Al3+ ions. The study detailed the structural elucidation of the metal-bound chemosensors and highlighted their potential in biological applications, including intracellular ion detection and mechanistic insights into anticancer activity (Ghorai et al., 2020).

Antioxidant and Radical Quenching Properties

Coumarin Sharing the Benzene Ring with Quinoline for Quenching Radicals and Inhibiting DNA Oxidation This research synthesized coumarin-fused quinolines with antioxidant properties. These compounds showed radical quenching abilities and inhibited DNA oxidation, presenting a novel structural style for antioxidants (Xi & Liu, 2015).

Anticancer Activity

Synthesis and Antitumor Activity of Fused Tetracyclic Quinoline Derivatives The study synthesized quinoline derivatives with side chains, investigating their DNA intercalative properties, cytotoxicity, and antitumor activity. Some compounds showed potent antitumor activities in vitro and in vivo, suggesting their potential as anticancer agents (Yamato et al., 1989).

Design and Synthesis of Quinolin-4-ones as Potent Antitumor Agents Quinolin-4-ones were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some compounds demonstrated potent cytotoxic activity, with one compound showing significant anticancer activity in an in vivo model, highlighting its potential as a clinical trial candidate and anticancer agent (Huang et al., 2013).

Chemosensor Development and pH Sensing

Colorimetric and Fluorescence Sensing of pH with a Schiff-base Molecule This study developed a ratiometric fluorescent chemosensor for pH, demonstrating its stability and practical application in detecting different pH regions in various samples. The probe’s color and fluorescence intensity changes provided a handy method for pH detection, supported by theoretical calculations (Halder et al., 2018).

properties

IUPAC Name

4-methyl-3-[(6-methylsulfonylquinolin-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-3-4-12(20)9-17(11)19-16-7-8-18-15-6-5-13(10-14(15)16)23(2,21)22/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHZLDLRNBQWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.